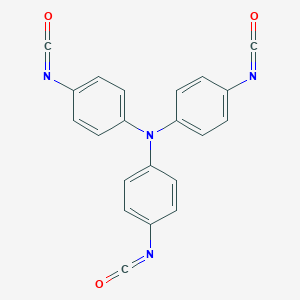

Tris(p-isocyanatophenyl)amine

Overview

Description

Synthesis Analysis

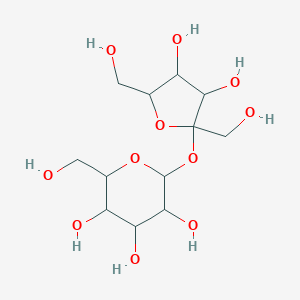

The synthesis of tris(p-isocyanatophenyl)amine and related compounds often involves multistep chemical reactions, starting from basic amines or isocyanates. For example, Kaplánek et al. (2007) described the preparation of polyfluoroalkylated amines from tris(hydroxymethyl)aminomethane (TRIS), which can be easily converted to the corresponding isocyanates, highlighting a method for producing compounds with similar functional groups to this compound (Kaplánek et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its trisubstituted amine core, with three isocyanate groups attached to phenyl rings. This structure is crucial for its reactivity and interaction with other molecules. Studies on similar compounds, such as tris(4-cyanophenyl)amine, have shown that these structures can exhibit strong fluorescence and unique supramolecular assemblies, indicating the potential for similar properties in this compound (Patra et al., 2007).

Chemical Reactions and Properties

This compound's isocyanate groups are highly reactive towards nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamates, respectively. This reactivity makes it a versatile compound for cross-linking polymers or creating foams. Derasp et al. (2016) demonstrated the divergent reactivity of N-isocyanates with primary and secondary amines, which can be relevant to understanding the chemical behavior of this compound and its applications in synthesizing heterocyclic compounds (Derasp et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Compounds with similar structures, like tris(4-hydroxy-3,5-diisopropylbenzyl)amine, show significant solubility in common organic solvents and exhibit high thermal stability, suggesting that this compound may share these properties (Kim et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various nucleophiles, its role in forming polymers and coatings, and its potential for creating materials with enhanced physical properties, are key to its applications in materials science. The work by Leventis et al. (2016) on nanoporous polyurea from triisocyanate and boric acid illustrates the utility of isocyanate chemistry in designing materials with specific structural and functional properties (Leventis et al., 2016).

Scientific Research Applications

Encapsulation of Halides : Tris(p-isocyanatophenyl)amine has been identified as a potential receptor for the encapsulation of Cl- and Br- ions within the pseudo-C3-symmetric tris(2-aminoethyl)amine cavity upon the protonation of secondary amines (Lakshminarayanan et al., 2007).

Preparation of Metal Complexes : It is used in the preparation of monocationic technetium(IV) and rhenium(IV) complexes with sexidentate Schiff-base ligands (Hunter & Kilcullen, 1989).

Electrochromic Devices : The compound is utilized as active material for electrochromic devices, showing good switching times, reasonable contrast, and satisfactory optical memories and redox stability (Cheng et al., 2012).

Solubility and Metal Binding : Tris((6-phenyl-2-pyridyl)methyl)amine, a related compound, has enhanced solubility in organic and aqueous solvents and can bind metal ions like Zn(2+) and Cu(2+), suggesting potential applications in scientific research (Liang et al., 2009).

Catalysis in Chemical Reactions : The palladium complex of tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a related compound, catalyzes the telomerization of isoprene with secondary amines, demonstrating high selectivity for the head-to-head isomer (Maddock & Finn, 2000).

Formation of Nanoporous Polyurea Networks : Tris(4-isocyanatophenyl)methane, another related compound, reacts with boric acid to yield nanoporous polyurea networks and robust aerogels, indicating its usefulness in scientific research (Leventis et al., 2016).

Applications in Supramolecular Chemistry : Tris(2-pyridylmethyl)amines, which are structurally related, have applications in anion sensors, biochemical sensors, molecular switches, chiral probes, and as building blocks in the synthesis of supramolecular cages (Bravin et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Tris(p-isocyanatophenyl)amine is primarily used in the modification of epoxy resins . Its primary targets are the epoxy resins, where it serves as a structuring agent .

Mode of Action

The compound interacts with its targets (epoxy resins) by modifying them. This modification process involves the introduction of this compound into the epoxy resin structure . The resulting changes include an increase in heat resistance, glass transition temperature, and water resistance of the epoxy resin .

Biochemical Pathways

It’s known that the compound plays a significant role in the chemical modification of epoxy materials .

Result of Action

The introduction of this compound into epoxy resins results in sealants with high heat resistance . The modified epoxy resins exhibit increased glass transition temperature and improved water resistance .

Action Environment

The efficacy and stability of this compound’s action can be influenced by environmental factors. For instance, the compound’s effectiveness in modifying epoxy resins can be affected by the presence of other components in the system, such as silicone rubber .

properties

IUPAC Name |

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJYXXMUZSBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390928 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19759-70-7 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)